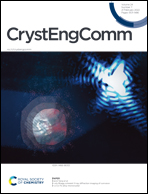Synthesis, X-ray characterization and theoretical study of all-cis 1,4:2,3:5,8:6,7-tetraepoxynaphthalenes: on the importance of the through-space α-effect†
CrystEngComm Pub Date: 2021-09-29 DOI: 10.1039/D1CE01040A
Abstract
This manuscript reports the synthesis, X-ray characterization and DFT study of a series of all-cis 1,4:2,3:5,8:6,7-tetraepoxynaphthalenes (decahydro-2,6:3,5-diepoxynaphtho[2,3-b:6,7-b′]bis(oxirene) derivatives) obtained by the tandem [4 + 2] cycloaddition between dimethyl acetylenedicarboxylate (DMAD) and three difurans as bis-dienes (the IMDAF reaction). The “pincer”-type adduct formation is controlled by using kinetic conditions. For this work, we were only interested in the synthesis of “pincer”-type adducts to study the formation self-assembled dimers that are governed by quite short C–H⋯O H-bonds. The existence of the “through-space” alpha-effect in the “pincer”-type adducts increases their ability to establish bifurcated C–H⋯O2 H-bonds in the solid state. That is, the close distance between the O-bridge atoms provokes an interesting through space lone pair⋯lone pair (LP⋯LP) interaction that increases the H-bond acceptor ability of the O-atoms. It has been analyzed using DFT calculations, molecular electrostatic potential (MEP) surfaces, quantum theory of atoms-in-molecules (QTAIM) and noncovalent interaction plot (NCIplot) index computational tools. This is the second study of the literature where “alpha-effect” hydrogen bonds (AEHBs) are described and studied. The novelty of the present work resides in the exhaustive epoxidation of the double bonds in the resulting “pincer”-type adducts that increases the number of possible H-bond acceptors in the target vicinal tetra-epoxynaphthalenes. The X-ray analyses of the three synthesized tetra-epoxides reveal that the AEHBs are predominant in the solid phase.

Recommended Literature
- [1] Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism†
- [2] Cetyltrimethylammonium chloride-loaded mesoporous silica nanoparticles as a mitochondrion-targeting agent for tumor therapy†
- [3] Carbon nanospikes grown on metal wires as microelectrode sensors for dopamine†
- [4] Can a synthetic thread act as an electrochemically switchable molecular device?†
- [5] Characterization of molecular channel in photodissociation of SOCl2 at 248 nm: Cl2 probing by cavity ring-down absorption spectroscopy
- [6] Atomic oxygen effects on silvered polyimide films and their surface modification by poly(siloxane amic acid) ammonium salts
- [7] Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†
- [8] Cancer stem cell-targeted bio-imaging and chemotherapeutic perspective
- [9] Bu4NI-catalyzed direct α-oxyacylation of diarylethanones with acyl peroxides†
- [10] Changes in dynamics of α-chymotrypsin due to covalent inhibitors investigated by elastic incoherent neutron scattering†

Journal Name:CrystEngComm
research_products
-
CAS no.: 1174132-74-1
-
CAS no.: 264193-19-3









